molecular formula C6H4ClN3 B124283 4-Chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 888720-29-4

4-Chloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B124283
CAS No.: 888720-29-4
M. Wt: 153.57 g/mol
InChI Key: ONTLBVKRDUFQFP-UHFFFAOYSA-N
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Description

4-Chloropyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound with the molecular formula C6H4ClN3.

Mechanism of Action

Target of Action

The primary targets of 4-Chloropyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation .

Mode of Action

This compound interacts with its kinase targets by inhibiting their activity . This inhibition can lead to changes in the cellular processes regulated by these kinases, potentially leading to the death of cancer cells .

Biochemical Pathways

The inhibition of kinases by this compound affects multiple biochemical pathways. These include pathways involved in cell growth, metabolism, and differentiation . The downstream effects of this inhibition can include the arrest of cell growth and the induction of cell death .

Pharmacokinetics

It is known that the compound has a molecular weight of 15357 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s bioavailability may also be influenced by its chemical structure .

Result of Action

The result of this compound’s action is the inhibition of kinases, leading to changes in the cellular processes they regulate . This can result in the arrest of cell growth and the induction of cell death, potentially leading to the death of cancer cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound is stored in an inert atmosphere at 2-8°C , suggesting that its stability and efficacy may be affected by temperature and atmospheric conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrolo[1,2-f][1,2,4]triazin-4(3H)-one with chlorinating agents such as thionyl chloride or phosphorus oxychloride in the presence of a base like diisopropylethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Scientific Research Applications

4-Chloropyrrolo[2,1-f][1,2,4]triazine has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is a key scaffold in the development of kinase inhibitors, which are crucial in targeted cancer therapies.

Comparison with Similar Compounds

    Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the chlorine substituent.

    4-Aminopyrrolo[2,1-f][1,2,4]triazine: A derivative with an amino group instead of chlorine.

    4-Thiopyrrolo[2,1-f][1,2,4]triazine: A derivative with a thiol group instead of chlorine.

Uniqueness: 4-Chloropyrrolo[2,1-f][1,2,4]triazine is unique due to its chlorine substituent, which can be further modified to create a variety of derivatives with potential biological activities. This versatility makes it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

4-chloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTLBVKRDUFQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610615
Record name 4-Chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888720-29-4
Record name 4-Chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloropyrrolo[2,1-f][1,2,4]triazine
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Synthesis routes and methods I

Procedure details

To a solution of pyrrolo[2,1-f][1,2,4]triazin-4-ol (3.70 g, 27.4 mmol, see generally, PCT Appl. WO 2000/071129 the disclosure of which is herein incorporated by reference in its entirety) in 40 mL of toluene at room temperature was added 4.77 mL (27.4 mmol) of diisopropylethylamine followed by 7.70 mL (82.6 mmol) of phosphorus oxychloride. The reaction mixture was heated at 100° C. for 18 h. After cooling to room temperature, the reaction was slowly added to a solution of 5% aq NaHCO3 solution (100 mL) at 0° C. Upon completion of the addition, the biphasic mixture was allowed to stir at room temperature for 30 min. The aqueous layer was extracted with EtOAc (3×100 mL) and the pooled organic extracts were washed with brine (100 mL), dried over anhydrous MgSO4, and concentrated in vacuo to give the crude product (4.10 g, 97%) as a yellow solid. 1H NMR (CDCl3) δ 8.14 (s, 1H), 7.80 (dd, 1H, J=2.4, 1.5 Hz), 6.91 (m, 2H).
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100 mL
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40 mL
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Yield
97%

Synthesis routes and methods II

Procedure details

The title compound was made in a similar way as that of the compound of example 80, from 3-(1-aminoethyl)-4-phenyl-1H-isochromen-1-one hydrochloride (Intermediate E2, 50 mg, 0.166 mmol) and 4-chloropyrrolo[2,1-f][1,2,4]triazine (35.6 mg, 0.232 mmol) to give the title compound (50.3 mg, 79%) as whitish solid.
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Synthesis routes and methods III

Procedure details

Diisopropylethylamine (3.5 mL, 20.3 mmol) was added to a solution of pyrrolo[1,2-f][1,2,4]triazin-4(3H)-one (2.5 g, 18.5 mmol) dissolved in toluene (37.5 mL) under nitrogen atmosphere. Subsequently, after adding phosphorus oxychloride (5.1 mL, 55.7 mmol), the mixture was heated for 20 hours at 100° C. The resulting reaction mixture was cooled to 0° C. and, after slowly adding sodium bicarbonate aqueous solution, stirred at room temperature for 30 minutes. The resulting aqueous layer was extracted with ethyl acetate, dried with magnesium sulfate, and then filtered. The filtrate was concentrated in vacuum. The resulting yellow solid product was subjected to the next step without purification (2.31 g, 15.0 mmol, 81% yield).
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3.5 mL
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2.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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